5-[4-(4-Acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid
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Overview
Description
5-[4-(4-Acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid is a complex organic compound with the molecular formula C18H24N2O4.
Preparation Methods
The synthesis of 5-[4-(4-Acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid involves several steps. One common synthetic route includes the reaction of 4-acetylphenylpiperazine with 3-methyl-5-oxopentanoic acid under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Chemical Reactions Analysis
5-[4-(4-Acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, producing different substituted derivatives.
Scientific Research Applications
5-[4-(4-Acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly dopamine receptors.
Medicine: It has potential therapeutic applications in treating neurological disorders due to its affinity for dopamine receptors.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 5-[4-(4-Acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid involves its binding to dopamine receptors in the brain. This binding modulates the activity of these receptors, influencing neurotransmitter release and uptake. The compound’s effects on dopamine receptors make it a potential candidate for treating conditions like substance use disorder .
Comparison with Similar Compounds
5-[4-(4-Acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid can be compared to other similar compounds, such as:
Cetirizine: An antihistamine with a similar piperazine structure but different pharmacological effects.
Dopamine: A neurotransmitter with a simpler structure but similar receptor interactions.
Topiramate: An anticonvulsant with a different mechanism of action but used in similar therapeutic areas.
This compound’s unique structure and receptor affinity distinguish it from these similar compounds, making it a valuable subject of study in medicinal chemistry.
Properties
Molecular Formula |
C18H24N2O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-[4-(4-acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C18H24N2O4/c1-13(12-18(23)24)11-17(22)20-9-7-19(8-10-20)16-5-3-15(4-6-16)14(2)21/h3-6,13H,7-12H2,1-2H3,(H,23,24) |
InChI Key |
JYBPQNZOUSUJOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C)CC(=O)O |
Origin of Product |
United States |
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